molecular formula C8H16ClNO B1383648 {2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride CAS No. 2031261-04-6

{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride

Cat. No. B1383648
CAS RN: 2031261-04-6
M. Wt: 177.67 g/mol
InChI Key: CCFJVZPYWMLBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride” is a chemical compound . It is a derivative of azabicyclo[2.2.2]octane, a class of organic compounds that contain a bicyclic structure made up of a three-membered ring fused to a cyclohexane .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure with a three-membered ring fused to a cyclohexane . The InChI code for this compound is 1S/C8H15NO.ClH/c10-5-7-3-6-1-2-8(7)9-4-6;/h6-10H,1-5H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 177.67 . The compound’s InChI code is 1S/C8H15NO.ClH/c10-5-7-3-6-1-2-8(7)9-4-6;/h6-10H,1-5H2;1H .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Fernández et al. (1999) focused on synthesizing esters derived from 2-methyl-2-azabicyclo[2.2.2]octan-6-ols, closely related to "{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride". This research utilized NMR spectroscopy and X-ray diffraction for structural analysis, offering insights into the chemical properties and potential applications of such compounds in organic chemistry (Fernández et al., 1999).

Polymer Synthesis

  • Research conducted by Okada et al. (1990) involved the synthesis of a novel bicyclic oxalactam, which is structurally similar to "this compound". Their work explored the potential of these compounds in polymerization, leading to new types of polyamides (Okada et al., 1990).

Antiprotozoal Activity

  • Seebacher et al. (2005) synthesized new 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, which are structurally related to "this compound". Their findings revealed significant antiprotozoal activities, suggesting potential medicinal applications for these types of compounds (Seebacher et al., 2005).

Crystallography and Stereochemistry

  • Sonar et al. (2004) conducted a study involving 1-azabicyclo[2.2.2]octan-3-ones, closely related to the compound of interest. Their research focused on the structural and stereochemical aspects, which are crucial for understanding the behavior and reactivity of such compounds (Sonar et al., 2004).

Antiviral Activity

  • A study by Oka et al. (2001) on tricyclic compounds with unique amine moieties, similar to "this compound", demonstrated potent anti-influenza A virus activity. This indicates the potential of such compounds in antiviral drug development (Oka et al., 2001).

Safety and Hazards

The safety information for “{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

The primary targets of {2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride are currently unknown. This compound is a nitrogen-containing heterocycle , which suggests it may have significant potential in the field of drug discovery . .

Mode of Action

The mode of action of {2-Azabicyclo[22As a nitrogen-containing heterocycle , it may interact with its targets in a unique way, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its unique structure , it may influence a variety of pathways, leading to downstream effects on cellular functions. More research is needed to understand these pathways and their implications.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of {2-Azabicyclo[22Its molecular weight is 177.67 , which may influence its bioavailability and pharmacokinetic profile

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential as a drug discovery candidate , it may have diverse effects on cellular functions. More research is needed to describe these effects in detail.

Biochemical Analysis

Biochemical Properties

{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . For example, it may bind to the active site of an enzyme, altering its activity and thus influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and proteins, thereby modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in the glycolytic pathway, thereby affecting the production of ATP and other important metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects. The distribution of this compound can be influenced by factors such as concentration gradients and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . The precise localization of this compound is essential for its role in cellular function and biochemical reactions.

properties

IUPAC Name

2-azabicyclo[2.2.2]octan-6-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-7-3-6-1-2-8(7)9-4-6;/h6-10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFJVZPYWMLBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1CN2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
Reactant of Route 2
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
Reactant of Route 3
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
Reactant of Route 4
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
Reactant of Route 5
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
Reactant of Route 6
{2-Azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.